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Compound of Interest

Compound Name: OdMm1

Cat. No.: B1578477

ODM-203 Oral Formulation Technical Support
Center

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals working on
the oral formulation of ODM-203.

Troubleshooting Guide

Researchers may encounter several challenges during the oral formulation of ODM-203. This
guide provides potential solutions to common issues.

Issue 1: Low and Variable Oral Bioavailability

Problem: Inconsistent and low absorption of ODM-203 after oral administration in preclinical or
clinical studies.

Potential Causes & Solutions:
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Poor aqueous solubility

The low solubility of ODM-203
in gastrointestinal fluids limits
its dissolution and subsequent

absorption.

Solubility Enhancement:s
Amorphous Solid Dispersions
(ASDs): Disperse ODM-203 in
a polymer matrix to create a
higher energy amorphous
form. Common polymers
include HPMC, HPMC-AS,
PVP, and Soluplus®. Prepare
ASDs using spray drying or
hot-melt extrusion.e Lipid-
Based Formulations:
Formulate ODM-203 in self-
emulsifying drug delivery
systems (SEDDS) or self-
microemulsifying drug delivery
systems (SMEDDS) to improve
solubilization in the Gl tract.[1]
* Particle Size Reduction:
Employ micronization or
nanomilling to increase the
surface area of the drug
particles, thereby enhancing
dissolution rate according to

the Noyes-Whitney equation.
[2]

Food Effect

The presence of food can
significantly alter the
gastrointestinal environment
(e.g., pH, bile salt
concentration), impacting drug
dissolution and absorption.
Clinical data indicates that a
400 mg tablet of ODM-203 is

administered with food.[3]

Food Effect Study:Conduct in-
vivo pharmacokinetic studies in
animal models (e.g., rats,
dogs) under both fed and
fasted conditions to
characterize the food effect. A
positive food effect may guide
the decision to recommend

administration with meals.
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First-Pass Metabolism

ODM-203 may be subject to
significant metabolism in the
liver or gut wall, reducing the
amount of active drug reaching

systemic circulation.

Metabolic Stability
Assessment:s In-vitro studies:
Use liver microsomes or
hepatocytes to determine the
metabolic stability of ODM-
203.¢ In-vivo studies: Conduct
pharmacokinetic studies with
intravenous administration to
determine the absolute
bioavailability and clearance

mechanisms.

Issue 2: Formulation Instability

Problem: Physical or chemical degradation of the ODM-203 formulation during manufacturing
or storage.

Potential Causes & Solutions:
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Crystallization of Amorphous

Form

The amorphous form of ODM-
203 in an ASD may revert to a
more stable, less soluble
crystalline form over time,
especially under high humidity

and temperature.

Stability Studies:Conduct
accelerated stability studies
(e.g., 40°C/75% RH) on the
formulation. Monitor for
changes in crystallinity using
techniques like X-ray powder
diffraction (XRPD) and
differential scanning
calorimetry (DSC). The choice
of polymer and drug loading in
the ASD is critical for stability.

Chemical Degradation

ODM-203 may be susceptible
to hydrolysis, oxidation, or
other degradation pathways,
especially in the presence of

certain excipients.

Excipient Compatibility
Studies:Mix ODM-203 with
individual excipients and store
under stressed conditions
(e.g., elevated temperature
and humidity). Analyze the
mixtures at various time points
using a stability-indicating
HPLC method to identify any

degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for switching from a capsule to a tablet formulation for ODM-203?

Al: Clinical trial data indicates that a 600 mg capsule of ODM-203 resulted in similar plasma

exposure to a 400 mg tablet formulation.[4][5] This suggests that the tablet formulation likely

offers improved bioavailability. This is a common goal in pharmaceutical development,

especially for poorly soluble compounds, as it can lead to a lower required dose, potentially

reducing dose-dependent side effects and manufacturing costs. The tablet formulation may

incorporate advanced formulation strategies like amorphous solid dispersions or particle size

reduction to enhance dissolution.

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7709506/
https://discovery.ucl.ac.uk/id/eprint/10117425/1/e001081.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Q2: What are the known adverse effects of orally administered ODM-203 that could be related
to its formulation?

A2: The most common treatment-related adverse events reported in clinical trials were an
increase in bilirubin and diarrhea.[3][6] While the bilirubin increase is linked to the inhibition of
the UGT1A1 enzyme by ODM-203, gastrointestinal side effects like diarrhea can sometimes be
exacerbated by the formulation, particularly with high doses of poorly soluble drugs or the use
of certain excipients in enabling formulations like SEDDS.[6]

Q3: What are the key signaling pathways inhibited by ODM-203?

A3: ODM-203 is a selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and
Vascular Endothelial Growth Factor Receptors (VEGFRS).[7][8][9] By inhibiting these receptor
tyrosine kinases, ODM-203 can block downstream signaling pathways involved in tumor cell
proliferation and angiogenesis.

VEGER Signaling
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Caption: Simplified signaling pathways inhibited by ODM-203.

Q4: What is a typical experimental workflow for developing an oral formulation for a poorly
soluble compound like ODM-203?
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A4: A general workflow would involve pre-formulation studies, formulation screening, and
optimization, followed by in-vivo evaluation.

Pre-formulation

Physicochemical Characterization
(Solubility, pKa, LogP, Solid State)

Biopharmaceutical Classification System (BCS)

Formulation Development

Excipient Compatibility Studies

Formulation Screening
(ASDs, SEDDS, Nanoparticles)

Prototype Formulation & Manufacturing

In-vitro Dissolution Testing

Eva%lation & Optimiziion

In-vivo Pharmacokinetic Studies

(Animal Models) Stability Studies

‘v

Formulation Optimization
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Caption: Experimental workflow for oral formulation development.

Data Summary

Table 1: In-vitro Inhibitory Activity of ODM-203

Target ICs0 (NM)
FGFR1 11
FGFR2 16
FGFR3 6

FGFR4 35
VEGFR1 26
VEGFR2 9
VEGFR3 5

Data sourced from biochemical assays.[7][9]

Table 2: Cellular Activity of ODM-203

Cell Line/Assay ICs0 (NM)
H1581 (FGFR-dependent) 50-150
SNU16 (FGFR-dependent) 50-150
RT4 (FGFR-dependent) 50-150
VEGFR-induced tube formation 33

Data from cellular proliferation and tube

formation assays.[9][10]

Experimental Protocols
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Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

e Solvent Selection: Identify a common solvent system in which both ODM-203 and the
selected polymer (e.g., HPMC-AS) are soluble. A mixture of dichloromethane and methanol
is often a good starting point.

e Solution Preparation: Dissolve ODM-203 and the polymer in the chosen solvent system at a
specific drug-to-polymer ratio (e.g., 1:3 w/w).

e Spray Drying: Atomize the solution into a drying chamber with controlled temperature and
gas flow. The solvent rapidly evaporates, leaving behind a solid dispersion of amorphous
ODM-203 in the polymer matrix.

o Powder Collection: Collect the dried powder from the cyclone separator.

o Characterization: Analyze the resulting powder for drug loading, amorphous content (by
XRPD), and dissolution performance.

Protocol 2: In-vitro Dissolution Testing of an ODM-203 Formulation
e Apparatus: Use a USP Apparatus 2 (paddle) dissolution bath.

o Media: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal
fluid (FaSSIF, pH 6.5).

e Procedure:

o

Place the ODM-203 formulation (e.g., a tablet or capsule containing the ASD) into the
dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.

[¢]

Rotate the paddle at a specified speed (e.g., 75 rpm).

[e]

Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

o

Replace the withdrawn volume with fresh medium.

e Analysis: Analyze the concentration of ODM-203 in the collected samples using a validated
HPLC method. Plot the percentage of drug dissolved against time to generate a dissolution
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profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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